molecular formula C25H22N8 B2445063 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902946-21-8

2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2445063
CAS No.: 902946-21-8
M. Wt: 434.507
InChI Key: GZIVGOQFXSZSMK-UHFFFAOYSA-N
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Description

2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzodiazole, pyridine, and triazoloquinazoline moieties. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the ethyl group. The pyridine moiety is then attached through a nucleophilic substitution reaction. Finally, the triazoloquinazoline ring is formed through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-4-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Uniqueness

The uniqueness of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-methylbenzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8/c1-17-28-21-10-4-5-11-22(21)32(17)14-12-23-30-24-19-8-2-3-9-20(19)29-25(33(24)31-23)27-16-18-7-6-13-26-15-18/h2-11,13,15H,12,14,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIVGOQFXSZSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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